molecular formula C13H10F3N3O2 B6486599 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1257553-45-9

2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B6486599
CAS RN: 1257553-45-9
M. Wt: 297.23 g/mol
InChI Key: LKTUQLORELMQOO-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . In their 2021 review, Tsukamoto and Nakamura guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been studied for its potential use as an anti-infective agent, an anti-cancer drug, and a potential therapeutic agent for neurological diseases. In addition, this compound has also been investigated for its use as a fluorescent probe for imaging and monitoring of cellular processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide in laboratory experiments is its ability to selectively inhibit COX-2, which allows for the study of the effects of prostaglandin inhibition on inflammation, pain, and fever. The main limitation of using this compound is that it is not yet commercially available, which can make it difficult to obtain for laboratory experiments.

Future Directions

The potential applications of 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide are still being explored. Possible future directions include further research into its anti-cancer activity, its use as a fluorescent probe for imaging and monitoring of cellular processes, and its potential use in the treatment of neurodegenerative disorders. In addition, further research into the synthesis of this compound and its derivatives may lead to the development of more effective and selective inhibitors of COX-2.

Synthesis Methods

2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be synthesized through a two-step process. The first step involves the preparation of the starting material, 2-pyrimidin-2-yloxy-3-(trifluoromethyl)phenylacetamide, by reacting 2-bromopyrimidine with 3-(trifluoromethyl)phenylacetamide in the presence of a base. The second step involves the conversion of the starting material into this compound by reacting it with aqueous sodium hydroxide. The reaction is carried out at room temperature and is complete in one hour.

properties

IUPAC Name

2-pyrimidin-2-yloxy-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-1-4-10(7-9)19-11(20)8-21-12-17-5-2-6-18-12/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTUQLORELMQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=NC=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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